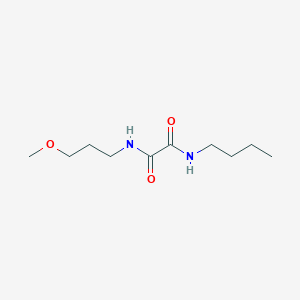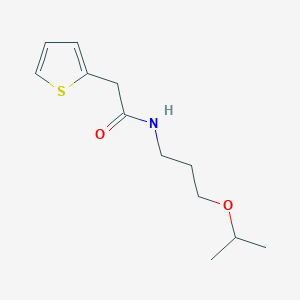
N-butyl-N'-(3-methoxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N'-(3-methoxypropyl)ethanediamide (NBMPR) is a potent and selective inhibitor of nucleoside transporters. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of nucleoside transport and its role in cell physiology. NBMPR has been shown to have a high affinity for the concentrative nucleoside transporter (CNT) and the equilibrative nucleoside transporter (ENT), which are responsible for the uptake of nucleosides into cells.
Mécanisme D'action
N-butyl-N'-(3-methoxypropyl)ethanediamide inhibits the uptake of nucleosides into cells by binding to the nucleoside transporters CNT and ENT. It acts as a competitive inhibitor, blocking the binding of nucleosides to the transporter. This results in a decrease in the intracellular concentration of nucleosides and a disruption of nucleoside metabolism.
Biochemical and Physiological Effects
N-butyl-N'-(3-methoxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by blocking the uptake of nucleosides required for DNA synthesis. N-butyl-N'-(3-methoxypropyl)ethanediamide has also been shown to modulate the immune response by inhibiting the uptake of adenosine, which is an immunosuppressive molecule. Additionally, N-butyl-N'-(3-methoxypropyl)ethanediamide has been shown to affect neurotransmitter release by inhibiting the uptake of adenosine and other nucleosides that act as neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-butyl-N'-(3-methoxypropyl)ethanediamide in lab experiments include its high potency and selectivity for nucleoside transporters, which allows for specific inhibition of nucleoside transport. N-butyl-N'-(3-methoxypropyl)ethanediamide is also readily available and can be easily synthesized in the lab. The limitations of using N-butyl-N'-(3-methoxypropyl)ethanediamide in lab experiments include its potential toxicity and off-target effects. N-butyl-N'-(3-methoxypropyl)ethanediamide has been shown to be toxic to some cell types at high concentrations, and it may also inhibit the uptake of other molecules besides nucleosides.
Orientations Futures
There are several future directions for research involving N-butyl-N'-(3-methoxypropyl)ethanediamide. One area of research is the development of new nucleoside transport inhibitors that are more potent and selective than N-butyl-N'-(3-methoxypropyl)ethanediamide. Another area of research is the investigation of the role of nucleoside transport in various disease states, including cancer, immune disorders, and neurological disorders. Additionally, the use of N-butyl-N'-(3-methoxypropyl)ethanediamide in combination with other drugs or therapies may be explored to enhance their efficacy.
Méthodes De Synthèse
N-butyl-N'-(3-methoxypropyl)ethanediamide is synthesized by the reaction of 3-methoxypropylamine with di-n-butyl ethanediamine in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure N-butyl-N'-(3-methoxypropyl)ethanediamide.
Applications De Recherche Scientifique
N-butyl-N'-(3-methoxypropyl)ethanediamide has been extensively used in scientific research to study the mechanisms of nucleoside transport and its role in cell physiology. It has been used to investigate the transport of nucleosides in various cell types, including cancer cells, immune cells, and neurons. N-butyl-N'-(3-methoxypropyl)ethanediamide has also been used to study the effects of nucleoside transport inhibitors on the immune response, cancer cell proliferation, and neurotransmitter release.
Propriétés
IUPAC Name |
N-butyl-N'-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-3-4-6-11-9(13)10(14)12-7-5-8-15-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBKEGTWHKZPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(3-methoxypropyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5236538.png)
![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)


![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)

![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)

